molecular formula C14H16Br2N2O5S B254141 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide

2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide

Cat. No. B254141
M. Wt: 484.2 g/mol
InChI Key: OWIZVXKQGTWILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide, also known as DTTAAH, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to exhibit low toxicity in animal models. However, 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide research. One area of interest is the development of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide's mechanism of action, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide in human clinical trials.
Conclusion:
2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide is a promising chemical compound with potential therapeutic applications in various scientific research areas. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide involves the reaction of 2,4-dibromophenol with thioacetic acid hydrazide in the presence of acetic anhydride. The resulting intermediate is then reacted with 1,1-dioxide tetrahydro-3-thienyl acetic acid to yield 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide. The synthesis method has been optimized to produce high yields of 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide with high purity.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has been found to exhibit promising therapeutic potential in various scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide has also been found to be effective in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes.

properties

Product Name

2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide

Molecular Formula

C14H16Br2N2O5S

Molecular Weight

484.2 g/mol

IUPAC Name

N//'-[2-(2,4-dibromophenoxy)acetyl]-2-(1,1-dioxothiolan-3-yl)acetohydrazide

InChI

InChI=1S/C14H16Br2N2O5S/c15-10-1-2-12(11(16)6-10)23-7-14(20)18-17-13(19)5-9-3-4-24(21,22)8-9/h1-2,6,9H,3-5,7-8H2,(H,17,19)(H,18,20)

InChI Key

OWIZVXKQGTWILR-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1CC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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